Cyclohexyl 2-isobutyl phthalate

Descripción

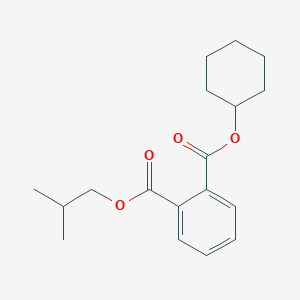

Cyclohexyl 2-isobutyl phthalate (CAS RN: 5334-09-8) is a phthalate ester with the molecular formula C₁₈H₂₄O₄ and a molecular weight of 304.38 g/mol . It is structurally characterized by a benzene dicarboxylate backbone substituted with a cyclohexyl ester group at the 1-position and an isobutyl ester group at the 2-position. Its IUPAC name is 1-cyclohexyl 2-(2-methylpropyl) benzene-1,2-dicarboxylate, and it is also referred to as isobutyl cyclohexyl phthalate or phthalic acid cyclohexyl isobutyl ester .

Propiedades

IUPAC Name |

2-O-cyclohexyl 1-O-(2-methylpropyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c1-13(2)12-21-17(19)15-10-6-7-11-16(15)18(20)22-14-8-4-3-5-9-14/h6-7,10-11,13-14H,3-5,8-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVHLWLOORYJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063793 | |

| Record name | Cyclohexyl 2-isobutyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-09-8 | |

| Record name | 1-Cyclohexyl 2-(2-methylpropyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl 2-isobutyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, cyclohexyl 2-methylpropyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC2387 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-cyclohexyl 2-(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexyl 2-isobutyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl isobutyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL 2-ISOBUTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ2DXY88FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclohexyl 2-isobutyl phthalate is synthesized through the esterification of phthalic anhydride with cyclohexanol and isobutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phthalic anhydride, cyclohexanol, and isobutanol, are mixed in specific ratios and subjected to heating in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the pure ester product.

Análisis De Reacciones Químicas

Types of Reactions: Cyclohexyl 2-isobutyl phthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phthalic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products:

Oxidation: Phthalic acid derivatives.

Reduction: Cyclohexyl alcohol and isobutyl alcohol.

Substitution: Various substituted phthalate esters.

Aplicaciones Científicas De Investigación

Chemical Properties and Classification

- Chemical Formula : C₁₈H₂₄O₄

- CAS Number : 5334-09-8

- Molecular Weight : 300.38 g/mol

Cyclohexyl 2-isobutyl phthalate is characterized by its phthalate ester structure, which contributes to its functionality as a plasticizer. It is classified under medium-chain phthalates, sharing properties with other compounds in this category.

Plasticizers

CHIBP is primarily used as a plasticizer in the production of flexible PVC and other polymers. Plasticizers enhance the flexibility, durability, and workability of plastic materials. The use of CHIBP in this capacity is particularly relevant due to its ability to improve the mechanical properties of polyvinyl chloride (PVC) products.

| Application Area | Description |

|---|---|

| PVC Products | Enhances flexibility and durability in construction materials like pipes, flooring, and roofing. |

| Coatings | Used in formulations for paints and coatings to improve adhesion and flexibility. |

| Adhesives | Incorporated into adhesives to enhance performance characteristics such as bond strength and flexibility. |

Consumer Products

While specific consumer products containing CHIBP are less documented compared to other phthalates, it is likely that it finds application in various household items due to its plasticizing properties.

Environmental Considerations

The environmental impact of phthalates, including CHIBP, has been a subject of research due to their potential leaching from products into ecosystems. Studies indicate that phthalates can accumulate in aquatic environments, raising concerns about their ecological effects. Research has shown that CHIBP may not be produced commercially on a large scale, which limits its environmental footprint compared to more commonly used phthalates like DEHP or DINP .

Biological Activities

Recent studies have explored the biological activities of phthalates, indicating potential antimicrobial and insecticidal properties. For instance:

- Antimicrobial Activity : Some phthalates exhibit antibacterial properties against various bacterial strains. While specific data on CHIBP's antimicrobial efficacy is limited, similar compounds have demonstrated significant activity against gram-positive and gram-negative bacteria .

- Insecticidal Activity : Phthalates have been investigated for their insecticidal properties, particularly against mosquito larvae. This aspect suggests potential applications in pest control formulations .

Case Studies and Research Findings

- Study on Plasticizer Efficiency : Research conducted on various phthalates highlighted the efficiency of CHIBP as a plasticizer in improving the mechanical properties of PVC compared to traditional plasticizers like DEHP .

- Environmental Impact Assessment : A comprehensive assessment indicated that while CHIBP is less prevalent in commercial production, its potential environmental impact aligns with other medium-chain phthalates, necessitating further study on its degradation and bioaccumulation .

- Biological Activity Investigation : A study examined the antimicrobial activity of several phthalate esters, noting that while CHIBP was not directly tested, related compounds showed promising results against common pathogens .

Mecanismo De Acción

The mechanism of action of cyclohexyl 2-isobutyl phthalate involves its interaction with polymer chains, where it acts as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, thereby increasing the flexibility and durability of the material. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions.

Comparación Con Compuestos Similares

Key Physical and Chemical Properties :

- Boiling Point : 381.0 ± 15.0 °C (predicted)

- Density : 1.10 ± 0.1 g/cm³ (predicted)

- Appearance : Pale yellow oil

- Solubility : Miscible in chloroform and hexanes

- Storage : Recommended under refrigeration

Comparison with Structurally Similar Phthalates

Phthalate esters vary widely in properties based on their ester substituents. Below is a comparative analysis of cyclohexyl 2-isobutyl phthalate with other phthalates, focusing on structure, physical properties, and metabolic pathways.

Structural and Physical Property Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₁₈H₂₄O₄ | 304.38 | 381 ± 15 (predicted) | 1.10 ± 0.1 | Cyclohexyl, isobutyl |

| Di-isobutyl phthalate (DiBP) | C₁₆H₂₂O₄ | 278.34 | 327–330 | 1.04 | Two isobutyl groups |

| Diethylhexyl phthalate (DEHP) | C₂₄H₃₈O₄ | 390.56 | 385 | 1.05 | Two ethylhexyl groups |

| Mono(2-isobutyl) phthalate (MiBP) | C₁₂H₁₄O₄ | 222.24 | N/A | N/A | Single isobutyl group (metabolite) |

Notes:

- This compound has a higher molecular weight and predicted boiling point than DiBP, likely due to the bulky cyclohexyl group enhancing intermolecular interactions .

- Compared to DEHP, it has a lower molecular weight but similar density, reflecting differences in alkyl chain branching .

- MiBP (a metabolite of DiBP) is smaller and polar, facilitating urinary excretion .

Metabolic and Toxicological Comparisons

- Metabolism: this compound may undergo hydrolysis to release mono(2-isobutyl) phthalate (MiBP) and cyclohexanol. MiBP is a known metabolite detected in urinary studies .

- Reproductive Toxicity: A 2019 study (Jukic et al.) analyzed 11 phthalate metabolites, including MiBP, for associations with time-to-pregnancy (TTP).

Functional Differences

- Plasticizer Efficiency : Bulky substituents like cyclohexyl may reduce compatibility with polyvinyl chloride (PVC) compared to DEHP, which has flexible ethylhexyl chains. This could limit its industrial use in rigid polymers.

- Solvent Applications: Its solubility in non-polar solvents (e.g., hexanes) suggests utility in coatings or adhesives, similar to DiBP .

Actividad Biológica

Cyclohexyl 2-isobutyl phthalate (CHIBP) is a member of the phthalate family, which are widely used as plasticizers in various industrial applications. This compound has garnered attention due to its potential biological activities and health implications. This article explores the biological activity of CHIBP, focusing on its toxicological effects, environmental impact, and case studies.

Chemical Structure and Properties

This compound is characterized by its chemical structure, which includes a cyclohexyl group and an isobutyl side chain attached to a phthalate backbone. Its molecular formula is C15H22O4, and it is typically found in a liquid state at room temperature. The compound exhibits moderate lipophilicity, influencing its bioavailability and interaction with biological systems.

General Toxicity

Research indicates that CHIBP, like other phthalates, can exhibit endocrine-disrupting properties. Phthalates are known to interfere with hormonal functions, potentially leading to reproductive and developmental toxicity. Studies have shown that exposure to various phthalates can result in adverse effects such as altered fetal development, reproductive system malformations, and increased risk of certain cancers .

Case Studies

- Reproductive Toxicity : A study assessing the effects of various phthalates on reproductive health found that exposure to CHIBP was associated with reduced fertility rates in animal models. The study highlighted significant alterations in reproductive organ weights and hormone levels following chronic exposure .

- Neurotoxicity : Another investigation into the neurotoxic effects of phthalates reported that CHIBP exposure led to behavioral changes in rodent models, suggesting potential neurodevelopmental risks during critical growth periods .

- Aquatic Toxicity : Environmental studies have shown that CHIBP can accumulate in aquatic organisms, raising concerns about its impact on marine life. Laboratory tests indicated that CHIBP exposure resulted in decreased survival rates and reproductive success in fish species .

Environmental Impact

CHIBP's environmental persistence and bioaccumulation potential pose significant ecological risks. It has been detected in various environmental matrices, including water and sediment samples, indicating widespread distribution. The compound's moderate water solubility enhances its bioavailability to aquatic organisms, leading to potential biomagnification within food webs .

Table 1: Summary of Toxicological Findings

The biological activity of CHIBP can be attributed to its ability to interact with hormone receptors and disrupt normal endocrine function. Phthalates like CHIBP are known to bind to estrogen receptors, mimicking estrogenic activity which can lead to dysregulation of hormonal pathways essential for reproductive health . Additionally, oxidative stress induced by CHIBP has been implicated in cellular damage and inflammation responses observed in various studies.

Regulatory Status and Public Health Implications

Due to the potential health risks associated with phthalates, regulatory agencies have begun scrutinizing their use in consumer products. For instance, the European Union has implemented restrictions on certain phthalates in toys and childcare articles due to their toxicity profiles . Public health advisories emphasize minimizing exposure to these compounds, particularly for vulnerable populations such as pregnant women and children.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the structural identification of Cyclohexyl 2-isobutyl phthalate (CHIBP) in environmental or biological samples?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm the ester linkages and cyclohexyl/isobutyl substituents. Mass spectrometry (MS), particularly electron ionization (EI) or electrospray ionization (ESI), can detect characteristic fragments such as the protonated phthalate anhydride ion (m/z 149), which is common to phthalates . For CHIBP-specific identification, monitor ions like m/z 231 (phthalate-O-R) or 249 (dihydrogenated cyclohexyl phthalate) to differentiate it from other phthalates .

Q. How can researchers detect and quantify CHIBP metabolites, such as mono(2-isobutyl) phthalate (MiBP), in human biofluids?

- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. Use deuterated internal standards (e.g., CHIBP-d4, as referenced in isotopic analogs ) to improve accuracy. Solid-phase extraction (SPE) is recommended for sample cleanup to minimize matrix interference. Calibration curves should account for potential ion suppression/enhancement effects in biological matrices .

Q. What are the primary toxicity endpoints associated with CHIBP exposure in preclinical models?

- Methodological Answer : Focus on endocrine disruption assays, including estrogen receptor (ER) and androgen receptor (AR) binding studies. In vivo models should evaluate reproductive toxicity (e.g., testicular atrophy, ovarian follicle count) and hepatic enzyme activity (e.g., cytochrome P450 modulation). Dose-response studies must use controlled exposure routes (oral/gavage) and include positive controls (e.g., diethylhexyl phthalate) for comparative analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in CHIBP stability data under varying experimental conditions?

- Methodological Answer : Conduct systematic stability studies under controlled temperatures (4°C, 25°C, 40°C) and humidity levels. Use gas chromatography (GC) to monitor degradation products, such as phthalic anhydride or cyclohexanol, which may form via thermal decomposition . Compare results with accelerated aging models (e.g., Arrhenius equation predictions) to reconcile discrepancies between short-term lab data and long-term environmental persistence claims.

Q. What experimental designs are optimal for studying CHIBP’s electron interaction mechanisms in gas-phase ionization studies?

- Methodological Answer : Utilize a trochoidal electron monochromator coupled with a quadrupole mass spectrometer to measure electron attachment and dissociative electron ionization cross-sections. Focus on energy-resolved experiments (0–15 eV) to map CHIBP’s fragmentation pathways. Annotate dominant ions (e.g., m/z 149, 167) and correlate them with computational chemistry models (e.g., density functional theory) to validate proposed dissociation mechanisms .

Q. How can isotopic labeling (e.g., CHIBP-d4) improve the tracing of metabolic pathways in pharmacokinetic studies?

- Methodological Answer : Synthesize deuterated CHIBP (e.g., cyclohexyl-d4 or isobutyl-d9 analogs ) for use in in vitro hepatocyte or microsomal assays. Monitor deuterium retention in metabolites (e.g., deuterated MiBP) via high-resolution MS to distinguish endogenous phthalates from administered CHIBP. This approach reduces background noise and enhances sensitivity in low-concentration biological samples .

Q. What statistical approaches are recommended for reconciling conflicting epidemiological data on CHIBP’s endocrine effects?

- Methodological Answer : Apply multivariable regression models to adjust for confounders (e.g., coexposure to other phthalates like DEHP or DBP ). Use meta-analysis frameworks (e.g., random-effects models) to pool data from heterogeneous studies. Stratify populations by age, sex, and metabolic genotype (e.g., polymorphisms in GST or UGT enzymes) to identify susceptibility subgroups .

Q. How can researchers design comparative studies between CHIBP and structurally analogous phthalates (e.g., dicyclohexyl phthalate)?

- Methodological Answer : Perform structure-activity relationship (SAR) analyses using molecular docking simulations to predict receptor-binding affinities. Experimentally validate these predictions with competitive binding assays (e.g., ERα luciferase reporter assays). Compare physicochemical properties (e.g., logP, vapor pressure) to explain differences in environmental partitioning or bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.